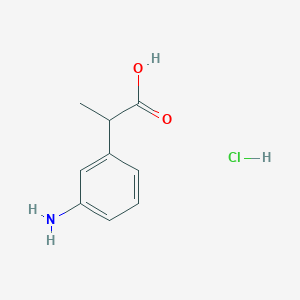

2-(3-Aminophenyl)propanoic acid hydrochloride

Descripción

Propiedades

IUPAC Name |

2-(3-aminophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-6(9(11)12)7-3-2-4-8(10)5-7;/h2-6H,10H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLZNQBBNYGASV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955556-71-4 | |

| Record name | 2-(3-aminophenyl)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-aminophenyl)propanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 3-nitrobenzaldehyde.

Reduction: The nitro group in 3-nitrobenzaldehyde is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Formation of Propanoic Acid Moiety: The resulting 3-aminobenzaldehyde is then subjected to a Grignard reaction with ethylmagnesium bromide to form 2-(3-aminophenyl)propan-1-ol.

Oxidation: The alcohol group in 2-(3-aminophenyl)propan-1-ol is oxidized to a carboxylic acid group using an oxidizing agent such as potassium permanganate, resulting in 2-(3-aminophenyl)propanoic acid.

Hydrochloride Formation: Finally, the 2-(3-aminophenyl)propanoic acid is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of 2-(3-aminophenyl)propanoic acid hydrochloride may involve similar synthetic routes but on a larger scale. The process may include:

Bulk Synthesis: Utilizing large reactors for the reduction, Grignard reaction, and oxidation steps.

Purification: Employing techniques such as crystallization and recrystallization to obtain high-purity product.

Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Aminophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives such as amides or sulfonamides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Acyl chlorides, sulfonyl chlorides.

Major Products Formed

Oxidation Products: Nitroso and nitro derivatives.

Reduction Products: Alcohol derivatives.

Substitution Products: Amides, sulfonamides.

Aplicaciones Científicas De Investigación

2-(3-Aminophenyl)propanoic acid hydrochloride is utilized in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Medicine: As a potential therapeutic agent in drug development.

Industry: In the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(3-aminophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in signal transduction and metabolic processes .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The table below highlights key differences between 2-(3-aminophenyl)propanoic acid hydrochloride and related compounds:

Key Comparative Insights

Substituent Effects on Bioactivity

- 2-(3-Aminophenyl)propanoic acid HCl: The 3-aminophenyl group enhances aromatic interactions in drug-receptor binding, making it a versatile scaffold for kinase inhibitors .

- GW-1929 HCl : The bulky benzoylphenyl and pyridinyl groups enable selective PPARγ activation, reducing glucose levels in diabetic models .

- STOCK1N-69160 : Chlorophenyl and branched amide groups confer specificity for SARS-CoV-2 protease inhibition, with a binding affinity (Ki = 0.8 μM) attributed to hydrophobic interactions .

Solubility and Stability

- Dihydrochloride Salts: (S)-2-Amino-3-(3-aminophenyl)propanoic acid diHCl exhibits higher aqueous solubility (45 mg/mL vs. 12 mg/mL for the mono-HCl form) due to additional protonation sites .

- Positional Isomers: 3-(3-Aminophenyl)propanoic acid HCl (β-substituted) shows reduced metabolic stability compared to the α-substituted target compound, as β-acids are more prone to β-oxidation .

Actividad Biológica

2-(3-Aminophenyl)propanoic acid hydrochloride, also known as a derivative of propanoic acid, has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and neuropharmacological research. This compound, characterized by the molecular formula , features a propanoic acid backbone with a 3-aminophenyl substituent, suggesting diverse therapeutic applications.

- Molecular Formula : C9H12ClNO2

- Melting Point : Approximately 99 °C

- Density : About 1.217 g/cm³

- Boiling Point : Predicted around 356.2 °C

Research indicates that 2-(3-Aminophenyl)propanoic acid hydrochloride may interact with various biological pathways, particularly those involved in inflammatory responses and neurotransmission. The compound's structure suggests potential interactions with receptors and enzymes that modulate these pathways, making it a candidate for further pharmacological studies.

Anti-inflammatory Properties

Studies have shown that this compound exhibits significant anti-inflammatory activity. It has been evaluated in models of inflammation where it demonstrated the ability to reduce pro-inflammatory cytokine production and neutrophil chemotaxis. For instance, one study highlighted its effectiveness in reducing PMN (polymorphonuclear neutrophils) infiltration and improving neurological functions in models of cerebral ischemia induced by middle cerebral artery occlusion .

Neuropharmacological Effects

The modulation of neurotransmitter systems is another aspect of its biological activity. The compound has been investigated for its potential to influence serotonin and dopamine pathways, which are critical in the treatment of various neurological disorders.

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(3-Aminophenyl)propionic acid | C9H11NO2 | Lacks hydrochloride salt; used in similar applications |

| (S)-2-amino-3-(3-aminophenyl)propanoic acid dihydrochloride | C9H13ClN2O2 | Contains two hydrochloride groups; increased solubility |

| 3-(4-Aminophenyl)propionic acid | C9H11NO2 | Different amino group positioning; varied biological activity |

The uniqueness of 2-(3-Aminophenyl)propanoic acid hydrochloride lies in its specific structural configuration which influences its reactivity and biological interactions compared to these similar compounds.

Case Studies and Research Findings

- Anti-inflammatory Efficacy : In a recent study, the compound was shown to significantly reduce inflammation markers in murine macrophages stimulated with lipopolysaccharides (LPS). The concentration range tested was between to M, indicating its potential therapeutic window for inflammatory conditions .

- Neuroprotective Effects : A study investigating the neuroprotective effects of this compound revealed that it effectively mitigated neuronal damage in ischemic models, suggesting its utility in treating stroke-related pathologies .

- Antimicrobial Activity : Although primarily focused on anti-inflammatory and neuropharmacological effects, preliminary data suggest some antimicrobial properties against Gram-positive bacteria, although further studies are required to fully elucidate this activity .

Q & A

Q. How should researchers modify the core structure to enhance blood-brain barrier permeability?

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.